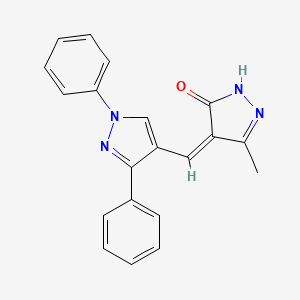
4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves a multi-step process. One common method includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones . The resulting Schiff bases are then subjected to further reactions to obtain the desired pyrazole derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly for its antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Rimonabant: Known for its anti-obesity effects.
Celecoxib: A well-known anti-inflammatory drug.
Pyrazofurin: An antiviral agent.
Properties
Molecular Formula |
C20H16N4O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(4Z)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C20H16N4O/c1-14-18(20(25)22-21-14)12-16-13-24(17-10-6-3-7-11-17)23-19(16)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,25)/b18-12- |
InChI Key |
DGSFFYVACCJJGR-PDGQHHTCSA-N |
Isomeric SMILES |
CC\1=NNC(=O)/C1=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NNC(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate](/img/structure/B12857675.png)
![2-(Methylthio)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12857679.png)
![1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12857685.png)
![(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12857700.png)
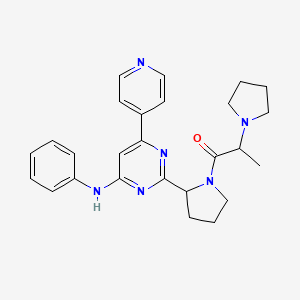
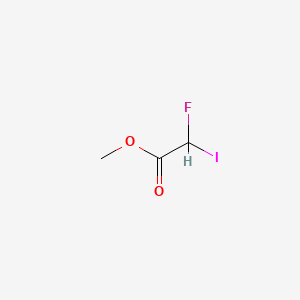
![tert-Butyl 3-[(S)-cyclopropyl(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B12857726.png)
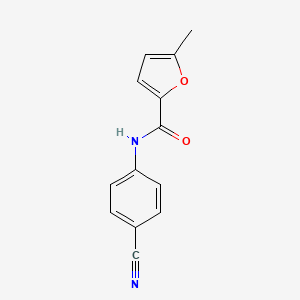
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate](/img/structure/B12857743.png)
![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)
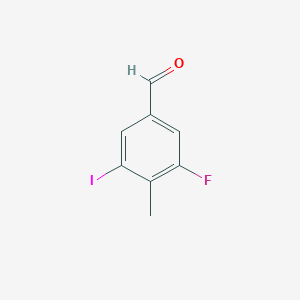
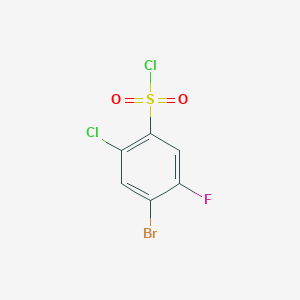
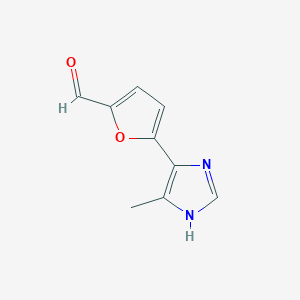
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
